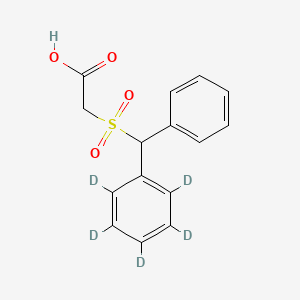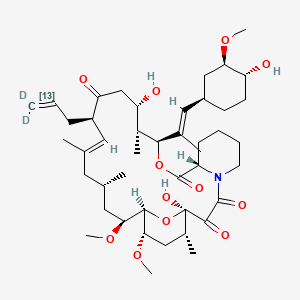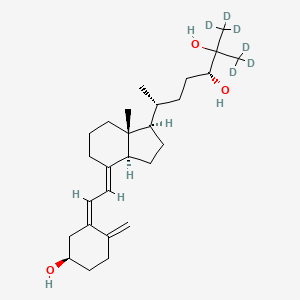
3-epi-24R 25-Dihydroxy Vitamin D3-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-epi-24R 25-Dihydroxy Vitamin D3-d6: is a synthetic analog of vitamin D3, specifically labeled with deuterium. This compound is used primarily in biochemical and proteomics research. It is a derivative of 24R,25-dihydroxyvitamin D3, which is an essential metabolite of vitamin D3 involved in various physiological processes, including bone integrity and calcium homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-epi-24R 25-Dihydroxy Vitamin D3-d6 involves multiple steps, starting from the precursor vitamin D3 The process includes selective hydroxylation at the 24th and 25th positions, followed by epimerization at the 3rd position
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is typically carried out in specialized facilities equipped with advanced analytical tools to monitor the reaction progress and purity of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 3-epi-24R 25-Dihydroxy Vitamin D3-d6 is used as a reference standard in analytical studies to understand the behavior of vitamin D3 metabolites.
Biology: In biological research, this compound helps in studying the metabolic pathways of vitamin D3 and its role in calcium homeostasis and bone health.
Medicine: In medical research, it is used to investigate the therapeutic potential of vitamin D3 analogs in treating bone-related disorders and other diseases.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs targeting vitamin D3 pathways .
Mechanism of Action
The mechanism of action of 3-epi-24R 25-Dihydroxy Vitamin D3-d6 involves its interaction with the vitamin D receptor, a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis. Upon binding to the receptor, the compound modulates the transcription of target genes, leading to various physiological effects, including enhanced calcium absorption and bone mineralization .
Comparison with Similar Compounds
24R,25-Dihydroxyvitamin D3: The natural metabolite of vitamin D3, essential for bone integrity and calcium homeostasis.
1α,25-Dihydroxyvitamin D3: The most active form of vitamin D3, known for its role in calcium absorption and homeostasis.
24S,25-Dihydroxyvitamin D3: A synthetic epimer of 24R,25-dihydroxyvitamin D3, used in research to study the effects of different stereoisomers.
Uniqueness: 3-epi-24R 25-Dihydroxy Vitamin D3-d6 is unique due to its specific deuterium labeling, which makes it valuable in proteomics and metabolic studies. The deuterium atoms provide a distinct mass signature, allowing for precise tracking and analysis in various research applications .
Properties
Molecular Formula |
C27H44O3 |
|---|---|
Molecular Weight |
422.7 g/mol |
IUPAC Name |
(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1,1,1-trideuterio-2-(trideuteriomethyl)heptane-2,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22-,23-,24+,25-,27-/m1/s1/i3D3,4D3 |
InChI Key |
FCKJYANJHNLEEP-PFMWDYNGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C)O)(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B12423228.png)


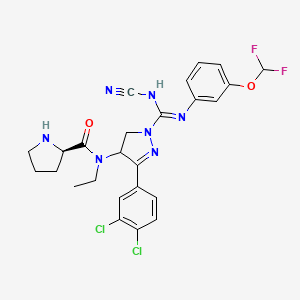
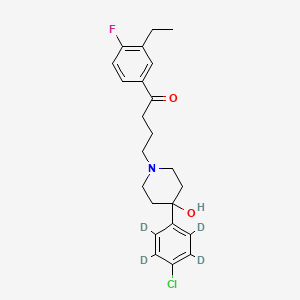
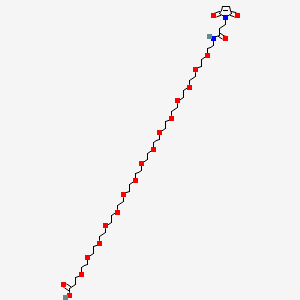

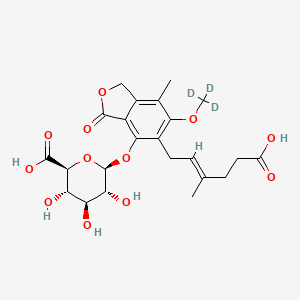
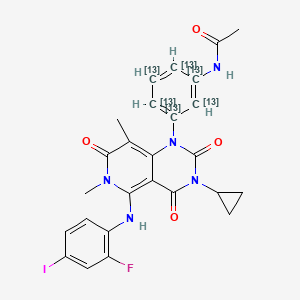
![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)
![[pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)
